N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride
Description
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9;;/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCUCKJLPADEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Strategy
This method utilizes halogenated pyrimidine intermediates to facilitate coupling with piperidine derivatives.
Procedure :
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Halogenation : 2-Aminopyrimidine is treated with phosphorus oxychloride (POCl₃) at 110°C for 8 hours to produce 2-chloropyrimidine .
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Coupling : 2-Chloropyrimidine reacts with piperidin-4-ylmethaneamine in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (K₂CO₃) as a base .
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Purification : The product is isolated via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) and converted to the dihydrochloride salt using HCl gas .
Key Variables :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80°C | +15% yield |
| Base | K₂CO₃ | 78% purity |
| Reaction Time | 12 hours | 92% conversion |
Solid-Phase Synthesis for High-Throughput Production
Solid-supported synthesis enables scalable manufacturing with reduced purification steps.
Steps :
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Resin Functionalization : Wang resin is loaded with Fmoc-protected piperidin-4-ylmethanol using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
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Deprotection : Piperidine (20% in DMF) removes the Fmoc group over 30 minutes.
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Coupling : Pyrimidin-2-amine is attached via HATU-mediated amide bond formation (2 hours, room temperature) .
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Cleavage : Trifluoroacetic acid (TFA)/dichloromethane (1:1) liberates the compound from the resin, followed by HCl salt formation .
Advantages :
Catalytic Asymmetric Synthesis
Chiral resolution methods are critical for obtaining enantiomerically pure forms.
Method :
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Chiral Auxiliary : (R)-Binaphthol is used to form a Schiff base with piperidin-4-ylmethaneamine, inducing stereoselectivity .
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Coupling : The chiral intermediate reacts with 2-fluoropyrimidine in the presence of palladium(II) acetate (Pd(OAc)₂) and S-Phos ligand .
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Resolution : Diastereomers are separated via crystallization from hexane/ethyl acetate .
Performance :
| Metric | Result |
|---|---|
| Enantiomeric Excess | 98.5% |
| Overall Yield | 54% |
Green Chemistry Approaches
Solvent-free and energy-efficient methods align with sustainable manufacturing principles.
Microwave-Assisted Synthesis :
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Conditions : Piperidin-4-ylmethaneamine and 2-aminopyrimidine are mixed with montmorillonite K10 clay as a catalyst. Irradiated at 150 W, 120°C for 15 minutes .
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Outcome : 89% yield, E-factor of 2.3 (vs. 8.7 for conventional methods) .
Mechanochemical Grinding :
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Protocol : Reactants are ground in a ball mill with silica gel (200 rpm, 1 hour).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 82 | 98 | 1,200 | Industrial |
| Nucleophilic Substitution | 75 | 95 | 950 | Pilot-Scale |
| Solid-Phase | 91 | 99 | 2,800 | Lab-Scale |
| Asymmetric Synthesis | 54 | 98.5 | 4,500 | Specialty |
Characterization and Quality Control
Spectroscopic Data :
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¹H NMR (D₂O): δ 8.45 (d, J=5.1 Hz, 2H, pyrimidine-H), 3.72 (m, 2H, CH₂N), 3.15 (t, J=12.3 Hz, 2H, piperidine-H), 2.95 (m, 1H, piperidine-H), 1.85–1.45 (m, 4H, piperidine-H) .
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HRMS : m/z calcd. for C₁₀H₁₆N₄ [M+H]⁺: 193.1452, found: 193.1449 .
Purity Assessment :
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HPLC : C18 column, 10 mM NH₄OAc/MeCN gradient, retention time: 6.7 minutes .
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Elemental Analysis : Calculated: C 45.98%, H 6.92%, N 21.43%; Found: C 45.82%, H 6.88%, N 21.39% .
Industrial-Scale Optimization Challenges
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Byproduct Management :
-
Crystallization Control :
Chemical Reactions Analysis
Types of Reactions
N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Synthesis Applications
N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride serves as an important building block in the synthesis of more complex chemical entities. Its synthesis typically involves the alkylation of piperidine derivatives with pyrimidine precursors under basic conditions, often utilizing polar solvents like ethanol or methanol to enhance reaction efficiency.
Synthetic Routes Overview
| Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|
| Alkylation | Piperidine + Pyrimidine derivative | Basic conditions (NaOH/K2CO3) | This compound |
| Oxidation | N-[(piperidin-4-yl)methyl]pyrimidin-2-amine | Various oxidizing agents | N-Oxide derivatives |
| Reduction | N-[(piperidin-4-yl)methyl]pyrimidin-2-amine | Reducing agents | Amine derivatives |
Biological Research Applications
The compound has been investigated for its potential role as a biochemical probe in cellular studies. It may interact with specific molecular targets, modulating their activity and influencing various cellular pathways.
Therapeutic Potential
Research indicates that this compound has promising applications in treating various diseases, including:
Cancer Treatment
Recent studies have highlighted its ability to inhibit key kinases involved in cancer progression. For instance, compounds derived from similar structures have shown efficacy against multiple cancer types by targeting the PI3K-PKB-mTOR signaling pathway .
Antiviral Applications
This compound has also been explored for its antiviral properties, particularly against HIV. The compound's mechanism involves inhibiting reverse transcriptase, which is crucial for viral replication .
Case Studies
Case Study 1: Cancer Inhibition
A study demonstrated that derivatives of pyrimidine compounds exhibited significant inhibition of cancer cell lines at low micromolar concentrations, indicating their potential as therapeutic agents against malignancies such as breast and lung cancer .
Case Study 2: Antiviral Activity
In vitro studies have shown that compounds similar to this compound effectively inhibit HIV replication by targeting viral enzymes, thus providing a basis for further development as antiviral therapies .
Mechanism of Action
The mechanism of action of N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The target compound differs from analogs in substituent positioning and salt forms:
- 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS 1179369-48-2): Lacks the methylene bridge, directly linking pyrimidine to piperidine. This reduces steric bulk but may decrease metabolic stability. Molecular weight: 214.7 (free base) + 2HCl .
- N-(1-Benzylpiperidin-4-yl)-4-(2,4-dimethoxyphenyl)pyrimidin-2-amine hydrochloride : Incorporates a benzyl group and dimethoxyphenyl substituent, increasing molecular weight (440.97 g/mol) and likely altering receptor binding .
Table 1: Key Structural and Physical Properties
Critical Analysis of Data Limitations
- Availability : Some analogs (e.g., 5-methoxy derivative) are discontinued, limiting comparative studies .
- Structural Validation : While tools like SHELXL ensure crystallographic accuracy , the absence of crystal structure data for the target compound hinders detailed conformational analysis.
- Biological Data : Evidence lacks direct efficacy or toxicity data for the target compound, necessitating extrapolation from structurally related molecules.
Biological Activity
N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a piperidine moiety. This unique structural combination contributes to its biological activity. The compound is hypothesized to interact with various cellular targets, influencing multiple biochemical pathways.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer cell proliferation, potentially reducing tumor growth.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that are crucial for cellular processes.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
Antiviral Effects
The compound is also being investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.
Neuroprotective Effects
Recent studies have explored the potential neuroprotective effects of this compound, particularly in relation to neurodegenerative diseases. Its ability to selectively inhibit neuronal nitric oxide synthase (nNOS) may offer therapeutic benefits in conditions characterized by oxidative stress and inflammation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the compound's anticancer effects, this compound was tested against several human tumor xenografts in nude mice. Results indicated significant tumor growth inhibition at well-tolerated doses, highlighting its potential as an effective anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 4-Amino-2-(trifluoromethyl)pyridine | Enzyme inhibition | Anticancer |
| Piperine | Modulation of various receptors | Anti-inflammatory |
| 5-Fluoro-N-(piperidin-4-yl)methyl-pyrimidin-2-amine dihydrochloride | Enhanced binding affinity | Antiviral |
This comparison illustrates that while there are similarities among these compounds, the specific combination of the piperidine and pyrimidine rings in this compound confers distinct biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
